molecular formula C9H11N3O2S B1488510 2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1292175-73-5

2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B1488510
CAS RN: 1292175-73-5
M. Wt: 225.27 g/mol
InChI Key: LQWCFPGCTMOSJM-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a type of 1,2,4-thiadiazinane 1,1-dioxide . The 1,2,4-thiadiazinane 1,1-dioxide motif can be found in many biologically active compounds for vastly different medical conditions .


Synthesis Analysis

The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .


Molecular Structure Analysis

The structure of 1,2,4-thiadiazinane 1,1-dioxides was determined by the single crystal X-ray diffraction method . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring .


Chemical Reactions Analysis

The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves a three-component SuFEx type reaction . This reaction involves the use of β-aminoethane sulfonamides, dichloromethane, dibromomethane, and formaldehyde as methylene donors .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism in Different Species : The metabolism of benzothiadiazine derivatives, like diazoxide, has been studied across various species. In humans and some animals, diazoxide is metabolized into two primary metabolites, 3-hydroxymethyl-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide (M-1) and 3-carboxy-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide (M-2). The study indicates significant species variation in the metabolism of these compounds, with monkeys and dogs showing metabolic patterns closest to humans, making them suitable for further pharmacokinetic studies (Pruitt, Faraj, & Dayton, 1974).

Cardiovascular Effects

  • Effects on Peripheral Circulation : Diazoxide, a derivative of benzothiadiazine, has been shown to markedly reduce resistance in peripheral vasculature, altering the blood flow distribution across various circulations. It demonstrates a dilatory effect on coronary circulation without changing myocardial oxygen consumption, suggesting a specific cardiovascular influence without metabolic implications (Nayler et al., 1968).

Antihypertensive Effects

  • Blood Pressure Reduction : Clinical studies have shown that diazoxide, a non-diuretic benzothiadiazine derivative, effectively lowers blood pressure by directly acting on arterioles to reduce peripheral vascular resistance. This action is distinct from the diuretic-induced blood pressure reduction seen in other compounds, highlighting a unique antihypertensive mechanism (Thomson, Nickerson, Gaskell, & Grahame, 1962).

Therapeutic Applications in Specific Conditions

  • Treatment of Hyperinsulinemic Hypoglycemia : Diazoxide has been used for over three decades to manage hyperinsulinemic hypoglycemia, especially in inoperable insulinoma cases. Although widely used, recent studies highlight the need for careful monitoring of side effects like edema and congestive heart failure, suggesting a need for tailored treatment protocols in different populations, such as Japanese patients (Komatsu et al., 2016).

Neuropharmacological Effects

  • GABA Receptor Antagonism in Narcosis : Studies on inhaled anesthetics like nitrogen and argon, which are potent at high pressures, have shown that selective γ-aminobutyric acid (GABA) receptor antagonists can antagonize the narcotic action of these gases, suggesting a potential neuropharmacological pathway through which these substances exert their effects (Abraini et al., 2003).

properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-8-3-1-2-4-9(8)15(12,13)14/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWCFPGCTMOSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN(S2(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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